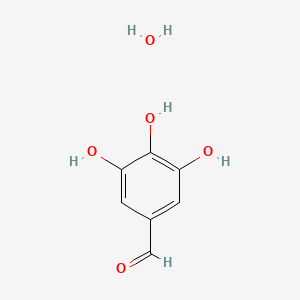

3,4,5-Trihydroxybenzaldehyde hydrate

Overview

Description

3,4,5-Trihydroxybenzaldehyde hydrate, also known as 3,4,5-Trihydroxybenzaldehyde monohydrate, is a chemical compound with the molecular formula C7H8O5 . It has a molecular weight of 172.14 . It is used in chemical synthesis .

Molecular Structure Analysis

The molecular structure of 3,4,5-Trihydroxybenzaldehyde hydrate is represented by the linear formula (HO)3C6H2CHO·H2O . The compound has a monoisotopic mass of 172.037170 Da .Physical And Chemical Properties Analysis

The compound is a solid form with a melting point of 218 °C (dec.) (lit.) . Other physical and chemical properties like density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, Molar Volume are not provided in the search results .Scientific Research Applications

Crystal Structural Analysis

The compound has been used in the synthesis and structural characterization of hydrazone compounds. For instance, the reactions of 4-chlorobenzohydrazide with derivatives of hydroxybenzaldehyde yielded hydrazone compounds, which were structurally characterized by X-ray crystallography. These compounds consist of a hydrazone molecule and a methanol molecule of crystallization. They exhibit interesting crystalline structures, making them significant for studies in crystallography and molecular interactions (Wang, You, & Wang, 2011).

Inhibitory Effects on Carbonic Anhydrase

Phenolic compounds, including derivatives of hydroxybenzaldehyde, have been identified as a new class of carbonic anhydrase (CA) inhibitors. This property is significant as CA inhibitors have therapeutic uses in conditions like glaucoma and as diuretics. The inhibitory effects of these compounds on the activities of CA isozymes purified from both in vivo and ex vivo sources have been explored, indicating their potential for various biomedical applications (Huyut, Beydemir, & Gülçin, 2016).

Antioxidant Activities

Hydroxybenzaldehyde derivatives have been synthesized and analyzed for their potential antioxidant activities. For instance, novel compounds synthesized from reactions involving hydroxybenzaldehyde were tested in vitro for their antioxidant capabilities, showing promising results. The study of these compounds extends to their acidic properties and molecular interactions in non-aqueous solvents, highlighting their versatility in scientific research (Gürsoy-Kol & Ayazoğlu, 2017).

Vibrational Spectral Analysis

Research includes the detailed vibrational spectral analysis of hydroxybenzaldehyde derivatives. The studies involve both experimental and theoretical approaches to understand the structures, vibrations, and molecular interactions of these compounds. Such analyses provide valuable insights into the molecular characteristics and stability of these compounds (Balachandran, Karpagam, & Lakshmi, 2012).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, keep people away from and upwind of spill/leak . The target organs are the respiratory system .

properties

IUPAC Name |

3,4,5-trihydroxybenzaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4.H2O/c8-3-4-1-5(9)7(11)6(10)2-4;/h1-3,9-11H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEOMYNJYKADOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583473 | |

| Record name | 3,4,5-Trihydroxybenzaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trihydroxybenzaldehyde hydrate | |

CAS RN |

207742-88-9 | |

| Record name | 3,4,5-Trihydroxybenzaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trihydroxybenzaldehyde hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.